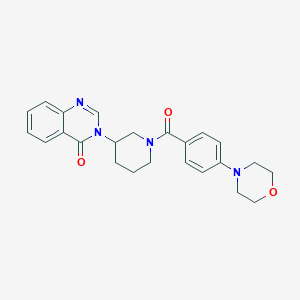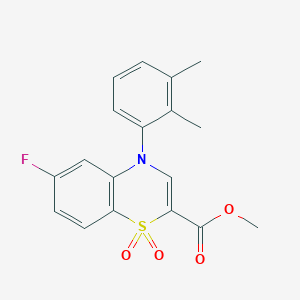
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with methyl groups and a sulfonyl group attached to a piperidine ring
Métodos De Preparación
The synthesis of 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps. The synthetic route often starts with the preparation of the pyrimidine ring, followed by the introduction of the sulfonyl group and the piperidine ring. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and piperidine derivatives. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Análisis De Reacciones Químicas
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Aplicaciones Científicas De Investigación
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparación Con Compuestos Similares
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyrimidine: This compound lacks the dione functionality, which may affect its reactivity and biological activity.
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)pyridine: The pyridine ring in this compound may lead to different chemical properties compared to the pyrimidine ring.
1,3-dimethyl-5-((4-methylpiperidin-1-yl)sulfonyl)benzene: The benzene ring provides a different aromatic system, which can influence the compound’s stability and reactivity.
Each of these similar compounds has unique properties that make them suitable for different applications, highlighting the versatility and potential of this compound in scientific research and industry.
Propiedades
IUPAC Name |
1,3-dimethyl-5-(4-methylpiperidin-1-yl)sulfonylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-9-4-6-15(7-5-9)20(18,19)10-8-13(2)12(17)14(3)11(10)16/h8-9H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFTWCMRDCDEGGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 4-[2-hydroxy-3-(4-propanoylphenoxy)propyl]piperazine-1-carboxylate Hydrochloride](/img/structure/B3013153.png)
![3-(3-bromo-4-methoxyphenyl)-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]propan-1-one](/img/structure/B3013154.png)
![3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol](/img/structure/B3013156.png)

![N-[2-(5-tert-butyl-1,2,4-oxadiazol-3-yl)propan-2-yl]prop-2-enamide](/img/structure/B3013159.png)

![5-fluoro-4-(4-methoxyphenyl)-6-[4-(oxane-4-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3013162.png)



![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3013168.png)



